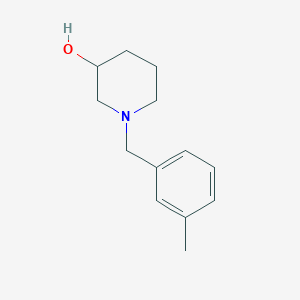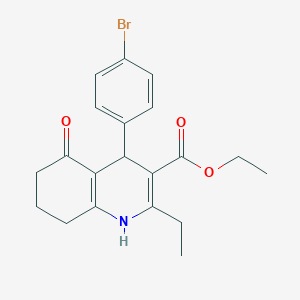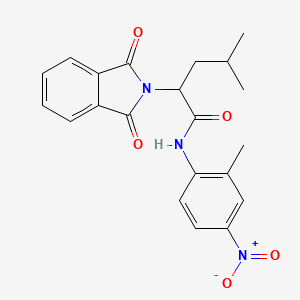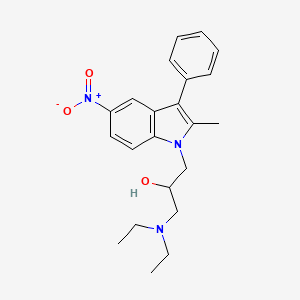
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine, also known as U-69593, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
作用機序
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine acts on the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. When this compound binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. One of the most significant effects of this compound is its ability to reduce pain perception. This compound has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been shown to have potential applications in the treatment of drug addiction.
実験室実験の利点と制限
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has several advantages for lab experiments. One of the most significant advantages is its potency as an analgesic. Additionally, this compound has a high affinity for the mu-opioid receptor, making it an ideal compound for studying the receptor's function. However, this compound also has some limitations for lab experiments. One of the most significant limitations is its potential for abuse, which can make it difficult to study in a laboratory setting.
将来の方向性
There are several future directions for the study of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine. One potential direction is the development of new analogs of this compound with improved pharmacological properties. Additionally, future studies could focus on the potential applications of this compound in the treatment of drug addiction, depression, and anxiety disorders. Finally, future studies could focus on the development of new methods for synthesizing this compound and other related compounds.
Conclusion
In conclusion, this compound is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. The synthesis of this compound involves several steps, and the compound has been shown to have potent analgesic effects. Additionally, this compound has potential applications in the treatment of drug addiction, depression, and anxiety disorders. Future studies could focus on the development of new analogs of this compound with improved pharmacological properties and the development of new methods for synthesizing this compound and related compounds.
合成法
The synthesis of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine involves several steps. The first step is the synthesis of 2,6-dimethyl-4-(2-nitrophenyl)morpholine, which is achieved by reacting 2,6-dimethylmorpholine with 2-nitrobenzaldehyde in the presence of a reducing agent. The resulting product is then reduced using a hydrogenation catalyst to yield 2,6-dimethyl-4-(2-aminophenyl)morpholine. Finally, this compound is reacted with 1,2,3,4-tetrahydro-2-naphthalenyl chloride to yield this compound.
科学的研究の応用
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of pain. Studies have shown that this compound is a potent analgesic that is effective in reducing both acute and chronic pain. Additionally, this compound has been shown to have potential applications in the treatment of drug addiction, depression, and anxiety disorders.
特性
IUPAC Name |
2,6-dimethyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-10-17(11-13(2)18-12)16-8-7-14-5-3-4-6-15(14)9-16/h3-6,12-13,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVJCXSVUOEYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-{[(2,3-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5179231.png)




![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B5179264.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179265.png)
![ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate](/img/structure/B5179270.png)
![N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5179284.png)
![3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5179291.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)
![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)

